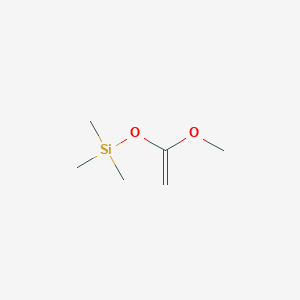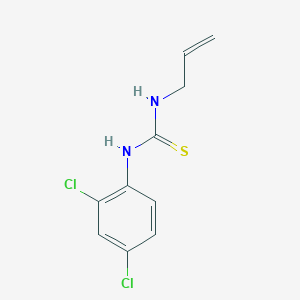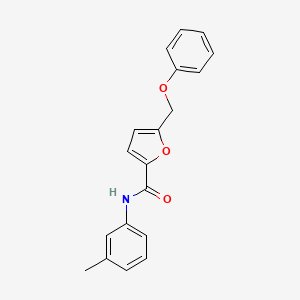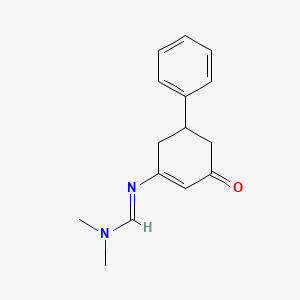![molecular formula C11H12N2O2S B12123871 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 83797-80-2](/img/structure/B12123871.png)
5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a thione group. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- typically involves the cyclization of acyl hydrazides with carbon disulfide under basic conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which then undergoes cyclization to form the desired oxadiazole ring . Common reagents used in this synthesis include hydrazine derivatives, carbon disulfide, and bases such as potassium hydroxide or sodium hydroxide .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: A parent compound with a similar structure but lacking the thione group.
1,2,4-Oxadiazole: An isomer with different positioning of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Another isomer with a different arrangement of heteroatoms.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
83797-80-2 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-8(2)5-9(4-7)14-6-10-12-13-11(16)15-10/h3-5H,6H2,1-2H3,(H,13,16) |
InChI Key |
CBKNEZFXVCTZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)


![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)

![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)


![Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B12123878.png)
